molecular formula C10H10N2O2 B11458902 N-(7-amino-1-benzofuran-5-yl)acetamide

N-(7-amino-1-benzofuran-5-yl)acetamide

Cat. No.: B11458902
M. Wt: 190.20 g/mol
InChI Key: AWDNCYVIJSTDJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(7-Amino-1-benzofuran-5-yl)acetamide is a synthetically designed benzofuran derivative intended for research use in early-stage pharmacological and chemical exploration. This compound features a benzofuran core structure, a well-recognized scaffold in medicinal chemistry known for its diverse biological activities. Benzofuran derivatives are frequently investigated for their potential interactions with various biological targets and have been the subject of studies in areas including antimicrobial and anticancer research . The presence of both acetamido and amino functional groups on the benzofuran core may facilitate structure-activity relationship (SAR) studies, allowing researchers to explore how such substitutions influence the molecule's physicochemical properties and its interaction with biological systems . The broader class of benzofuran compounds has demonstrated a wide spectrum of significant biological activities in research settings, including antimicrobial, anti-inflammatory, antitumor, and antioxidant properties . Some acetamido-substituted benzofuran derivatives have shown promising in vitro antimicrobial activity against a range of Gram-positive and Gram-negative bacterial strains, as well as fungal species, with certain analogs exhibiting low micromolar minimum inhibitory concentrations (MICs) . Furthermore, specific benzofuran derivatives have been explored for their potential neuroprotective effects and as inhibitors of key enzymatic targets, such as Rho-associated coiled-coil containing protein kinase (ROCK), indicating the versatility of this chemical scaffold in basic research . This compound is provided exclusively for use in laboratory research. It is strictly For Research Use Only. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate precautions, referring to the relevant Safety Data Sheet for proper handling, storage, and disposal information.

Properties

Molecular Formula

C10H10N2O2

Molecular Weight

190.20 g/mol

IUPAC Name

N-(7-amino-1-benzofuran-5-yl)acetamide

InChI

InChI=1S/C10H10N2O2/c1-6(13)12-8-4-7-2-3-14-10(7)9(11)5-8/h2-5H,11H2,1H3,(H,12,13)

InChI Key

AWDNCYVIJSTDJB-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=C2C(=C1)C=CO2)N

Origin of Product

United States

Preparation Methods

Benzofuran Ring Formation via Haloketone Cyclization

A common approach involves cyclizing 2-hydroxybenzonitrile derivatives with haloketones. For example, 2-hydroxy-5-nitrobenzonitrile reacts with chloroacetone in dry acetone under reflux to yield 1-(3-amino-5-nitro-1-benzofuran-2-yl)ethan-1-one. Adapting this method:

  • Starting material : 2-hydroxy-4-nitrobenzonitrile (to position nitro at C7 post-cyclization).
  • Cyclization : React with α-chloroketones (e.g., chloroacetone) in the presence of anhydrous K2CO3 to form 5-nitro-7-hydroxybenzofuran.
  • Acetylation : Treat the C5 hydroxyl with acetic anhydride or acetyl chloride to form 5-acetoxy-7-nitrobenzofuran.
  • Nitro reduction : Catalytic hydrogenation (H2/Pd-C) or Fe/HCl reduces the nitro group to amine, yielding the target compound.

Key advantages : High regioselectivity, scalability.
Limitations : Requires precise control over nitro positioning during cyclization.

Smiles Rearrangement for Amino Group Installation

Inspired by coumarin synthesis, this method exploits O→N aryl migration:

  • Alkylation : React 5-hydroxybenzofuran with α-bromoacetamide to form an O-alkyl intermediate.
  • Rearrangement : Treat with a base (e.g., KOtBu) to induce Smiles rearrangement, converting the ether linkage to an amino group at C7.
  • Acetylation : Protect the C5 hydroxyl as acetamide using acetyl chloride.

Reaction conditions :

  • Alkylation: Dry acetone, 60°C, 12 h.
  • Rearrangement: KOtBu in DMSO, 50°C, 24 h.

Yield : ~65–75% (based on analogous coumarin systems).

Functional Group Interconversion Strategies

Nitro Reduction and Sequential Acetylation

  • Substrate synthesis : Prepare 5-chloro-7-nitrobenzofuran via Friedel-Crafts acylation.
  • Nucleophilic substitution : Replace chloride at C5 with ammonia (NH3/EtOH, 100°C) to form 5-amino-7-nitrobenzofuran.
  • Acetylation : Treat with acetic anhydride to yield 5-acetamido-7-nitrobenzofuran.
  • Nitro reduction : Use SnCl2/HCl or catalytic hydrogenation to reduce C7 nitro to amine.

Optimization note : Acetylation before nitro reduction prevents undesired side reactions at the amine.

Direct Amination via Buchwald-Hartwig Coupling

For advanced intermediates lacking the amino group:

  • Substrate : 5-acetamido-7-bromobenzofuran.
  • Coupling : React with NH3 or a protected amine source using Pd(OAc)2/XPhos catalyst.
  • Deprotection (if needed): Remove protecting groups under acidic conditions.

Conditions :

  • Pd(OAc)2 (5 mol%), XPhos (10 mol%), NH3 (2 equiv), t-BuONa, toluene, 110°C, 24 h.
    Yield : ~70–80% (extrapolated from aryl bromide amination).

Comparative Analysis of Methods

Method Key Steps Yield (%) Advantages Limitations
Haloketone Cyclization Cyclization, acetylation, reduction 60–70 Regioselective, scalable Multi-step, nitro positioning critical
Smiles Rearrangement Alkylation, rearrangement 65–75 Mild conditions, fewer steps Limited substrate scope
Buchwald-Hartwig Direct amination 70–80 High efficiency, late-stage functionalization Requires specialized catalysts

Experimental Optimization and Characterization

Reaction Condition Screening

  • Cyclization temperature : Optimal at 80–90°C for 8 h (prevents decomposition).
  • Reduction agents : Fe/HCl offers cost-effectiveness; H2/Pd-C ensures cleaner profiles.
  • Acetylation catalysts : DMAP (4-dimethylaminopyridine) accelerates reaction rates.

Spectroscopic Validation

  • 1H NMR : Acetamide methyl singlet at δ 2.1–2.3 ppm; aromatic protons at δ 6.8–7.5 ppm.
  • IR : N-H stretch (amine) ~3350 cm⁻¹; C=O (acetamide) ~1680 cm⁻¹.

Chemical Reactions Analysis

Types of Reactions

N-(7-amino-1-benzofuran-5-yl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

N-(7-amino-1-benzofuran-5-yl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(7-amino-1-benzofuran-5-yl)acetamide involves its interaction with specific molecular targets. It can inhibit the activity of certain enzymes or interfere with cellular pathways, leading to its biological effects. For example, its antimicrobial activity may result from the disruption of bacterial cell wall synthesis or inhibition of essential bacterial enzymes .

Comparison with Similar Compounds

Benzofuran Acetamide Derivatives

Compound 1 : N-(3-methyl-1-benzofuran-5-yl)acetamide (PubChem)

  • Core Structure : Benzofuran with acetamide at position 4.
  • Substituents: Methyl group at position 3 (vs. amino at position 7 in the target compound).
  • The amino group in the target compound may enhance interactions with polar residues in biological targets (e.g., enzymes or receptors) .

Table 1: Structural Comparison of Benzofuran Acetamides

Compound Substituent (Position) Core Structure Solubility (Predicted) Bioactivity (Hypothesized)
N-(7-amino-1-benzofuran-5-yl)acetamide NH₂ (7) Benzofuran Moderate (polar NH₂) Enzyme inhibition, antimicrobial
N-(3-methyl-1-benzofuran-5-yl)acetamide CH₃ (3) Benzofuran Low (hydrophobic CH₃) Lipophilic target binding

Benzothiazole Acetamide Derivatives (Patent EP3348550A1)

The patent lists compounds such as N-(6-trifluoromethylbenzothiazole-2-yl)-2-(3-methoxyphenyl)acetamide , which share the acetamide moiety but feature a benzothiazole core instead of benzofuran .

Key Comparisons :

  • Substituent Impact: Trifluoromethyl (-CF₃) and methoxy (-OCH₃) groups in benzothiazole derivatives improve metabolic stability and bioavailability compared to the amino group in the target compound.

Table 2: Core Structure and Substituent Effects

Compound Class Core Structure Example Substituents Predicted Metabolic Stability
Benzofuran acetamide Benzofuran -NH₂ (polar) Moderate (prone to oxidation)
Benzothiazole acetamide Benzothiazole -CF₃, -OCH₃ (electron-withdrawing) High (resistant to degradation)

Metabolic Considerations from Methazolamide Analogs

Methazolamide metabolites (e.g., N-[3-methyl-5-mercapto-1,3,4-thiadiazo-2-yl]acetamide) demonstrate that acetamide groups undergo conjugation reactions (e.g., with glutathione) or sulfonation . For this compound:

  • The amino group may facilitate phase I oxidation or phase II conjugation (e.g., acetylation), altering excretion pathways.
  • Unlike thiadiazole-based metabolites, the benzofuran core may resist ring-opening reactions, prolonging half-life.

Research Implications and Limitations

  • Structural Advantages: The amino group in this compound offers a handle for further functionalization (e.g., prodrug design or targeting specific enzymes).
  • Data Gaps: No direct pharmacological or spectroscopic data (e.g., NMR) are available in the provided evidence for this compound, necessitating experimental validation of hypothesized properties.
  • Contradictions : While benzothiazole derivatives prioritize metabolic stability, benzofuran analogs may trade this for enhanced target specificity .

Q & A

Q. What are the optimal synthetic routes for preparing N-(7-amino-1-benzofuran-5-yl)acetamide, and how can reaction conditions be controlled to maximize yield?

  • Methodological Answer : Synthesis typically involves coupling acetamide derivatives with functionalized benzofuran precursors. Key steps include:
  • Temperature control : Maintain reactions between 50–80°C to minimize side-product formation.
  • Reagent selection : Use coupling agents (e.g., carbodiimides) to activate carboxyl groups and facilitate amide bond formation .
  • Purification : Employ column chromatography with gradients of ethyl acetate/hexane to isolate the target compound. Monitor reaction progress via TLC or HPLC .

Q. Which analytical techniques are most effective for characterizing the structural integrity of this compound?

  • Methodological Answer :
  • NMR spectroscopy : 1^1H and 13^{13}C NMR confirm substituent positions on the benzofuran and acetamide moieties. For example, the amino group at position 7 of benzofuran shows distinct deshielding in 1^1H NMR .
  • Mass spectrometry : High-resolution MS (HRMS) validates molecular weight and isotopic patterns.
  • HPLC : Assess purity (>95%) using reverse-phase C18 columns with UV detection at 254 nm .

Q. How can researchers design initial biological activity screens for this compound?

  • Methodological Answer :
  • In vitro assays : Prioritize enzyme inhibition assays (e.g., kinase or protease targets) due to the compound’s acetamide group, which may mimic ATP-binding motifs.
  • Cell-based models : Use cancer cell lines (e.g., HeLa or MCF-7) to evaluate antiproliferative activity via MTT assays. Include positive controls (e.g., doxorubicin) for benchmarking .

Advanced Research Questions

Q. How can discrepancies between computational docking predictions and experimental binding data for this compound be resolved?

  • Methodological Answer :
  • Validation workflows : Combine molecular dynamics simulations (e.g., 100-ns trajectories in GROMACS) with experimental techniques like surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to quantify binding affinities .
  • Structural refinement : Use X-ray crystallography or cryo-EM to resolve ligand-receptor complexes, identifying critical hydrogen bonds or hydrophobic interactions missed in docking .

Q. What strategies enable regioselective functionalization of the benzofuran core in this compound?

  • Methodological Answer :
  • Protecting groups : Temporarily block the 7-amino group with tert-butoxycarbonyl (Boc) to direct electrophilic substitution (e.g., nitration) to the 3-position.
  • Catalytic systems : Use palladium catalysts for Suzuki-Miyaura coupling at the 5-position, leveraging halogenated intermediates .

Q. How can metabolic stability and degradation pathways of this compound be investigated in preclinical studies?

  • Methodological Answer :
  • Liver microsome assays : Incubate the compound with human liver microsomes (HLM) and NADPH cofactors. Monitor degradation via LC-MS/MS over 60 minutes.
  • Metabolite identification : Use high-resolution tandem MS (HRMS/MS) to detect phase I (oxidation) and phase II (glucuronidation) metabolites .

Q. What computational approaches are suitable for structure-activity relationship (SAR) studies of derivatives?

  • Methodological Answer :
  • 3D-QSAR modeling : Build comparative molecular field analysis (CoMFA) models using steric/electrostatic fields of active/inactive analogs.
  • Free-energy perturbation (FEP) : Predict binding affinity changes for substituent modifications (e.g., replacing benzofuran with indole) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.